molecular formula C21H26N2O3S B2515622 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide CAS No. 1172792-41-4

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide

Cat. No.: B2515622
CAS No.: 1172792-41-4
M. Wt: 386.51
InChI Key: DLMXRLNRDWHZKN-UHFFFAOYSA-N
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Description

N-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core substituted at the 1-position with a propionyl group and at the 7-position with a 4-propylbenzenesulfonamide moiety. The THQ scaffold is a privileged structure in medicinal chemistry, often associated with modulation of enzyme activity (e.g., carbonic anhydrases) and receptor binding (e.g., opioid receptors) .

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-3-6-16-8-12-19(13-9-16)27(25,26)22-18-11-10-17-7-5-14-23(20(17)15-18)21(24)4-2/h8-13,15,22H,3-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMXRLNRDWHZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Propionyl Group: The propionyl group can be introduced via acylation using propionyl chloride in the presence of a base such as pyridine.

    Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with 4-propylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives with reduced functional groups.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents (THQ Position) Sulfonamide/Sulfamide Group Key Functional Differences vs. Target Compound Biological Activity/Notes
Target: N-(1-propionyl-THQ-7-yl)-4-propylbenzenesulfonamide THQ 1-propionyl, 7-sulfonamide 4-propylbenzene Reference compound Hypothesized enzyme/receptor modulation
(R)-2-Methyl-N-((R)-6-(naphthalen-2-ylmethyl)-1-propionyl-THQ-4-yl)propane-2-sulfamide (14c) THQ 1-propionyl, 6-naphthalenyl Sulfamide (tert-butyl) Sulfamide vs. sulfonamide; bulky naphthalene substituent Mixed-efficacy μ-opioid receptor (MOR) modulation
N-(2-oxo-THQ-7-yl)methanesulfonamide (24) THQ 2-oxo, 7-sulfonamide Methyl 2-oxo group reduces lipophilicity Carbonic anhydrase inhibition (CA I, II, IV, IX)
4-(tert-Butyl)-N-(1-isobutyryl-THQ-7-yl)benzamide THQ 1-isobutyryl, 7-benzamide Benzamide (tert-butyl) Benzamide vs. sulfonamide; tert-butyl increases steric bulk Not specified; safety data indicates acute toxicity (H302)
4-Ethoxy-3,5-dimethyl-N-(1-propionyl-THQ-7-yl)benzenesulfonamide (CAS 1021039-91-7) THQ 1-propionyl, 7-sulfonamide 4-ethoxy-3,5-dimethylbenzene Ethoxy and dimethyl groups alter electronic properties Unspecified; likely impacts solubility/binding

Biological Activity

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and amides. Its unique structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H27N3O5S
  • Molecular Weight : Approximately 465.6 g/mol
  • CAS Number : 946353-11-3

Structural Features

The compound features:

  • A sulfonamide group , which is known for its ability to modulate various biological pathways.
  • A tetrahydroquinoline moiety , often associated with diverse pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds with similar structures may inhibit enzymes involved in metabolic pathways or act as modulators for receptor activity.

Potential Mechanisms:

  • Enzyme Inhibition : Similar sulfonamide derivatives have shown the ability to inhibit key enzymes in metabolic pathways.
  • Receptor Modulation : The tetrahydroquinoline structure may interact with various receptors implicated in disease pathways.

Pharmacological Studies

Recent studies have highlighted the potential therapeutic applications of this compound in treating autoimmune diseases and other conditions. For instance, a related study demonstrated that tetrahydroquinoline derivatives exhibit significant efficacy in mouse models for autoimmune diseases through modulation of Th17 cells and RORγt receptors .

Case Study 1: Autoimmune Disease Treatment

A study focused on 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives showed promising results in treating psoriasis and rheumatoid arthritis. The lead compound exhibited superior bioavailability compared to existing treatments, indicating its potential as a therapeutic agent for Th17-mediated autoimmune diseases .

Case Study 2: Anticonvulsant Activity

Research involving a series of tetrahydroisoquinolinyl compounds identified several derivatives with high affinity and anticonvulsant activity in animal models. These findings suggest that modifications to the tetrahydroquinoline structure can enhance pharmacological effects .

Synthesis Pathway

The synthesis of this compound typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core : Using appropriate precursors and reaction conditions (e.g., solvents like dichloromethane).
  • Sulfonamide Formation : Coupling reactions to introduce the sulfonamide moiety.

Stability and Reactivity

Stability studies indicate that this compound maintains its integrity under various pH levels and thermal conditions. Its reactivity profile suggests potential interactions with nucleophiles or electrophiles typical for sulfonamides .

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